molecular formula C19H16FN3O3 B11500580 1H-Pyrazole-4-carboxylic acid, 3-amino-1-(2-fluorobenzoyl)-5-phenyl-, ethyl ester

1H-Pyrazole-4-carboxylic acid, 3-amino-1-(2-fluorobenzoyl)-5-phenyl-, ethyl ester

Cat. No.: B11500580
M. Wt: 353.3 g/mol
InChI Key: RASGLDVRYQVHSG-UHFFFAOYSA-N
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Description

1H-Pyrazole-4-carboxylic acid, 3-amino-1-(2-fluorobenzoyl)-5-phenyl-, ethyl ester is a complex organic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups such as an amino group, a fluorobenzoyl group, and a phenyl group. The ethyl ester functionality adds to its versatility in chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole-4-carboxylic acid, 3-amino-1-(2-fluorobenzoyl)-5-phenyl-, ethyl ester involves multiple steps. One common method includes the reaction of pyrazole-4-carboxylate with glacial acetic acid and hydrochloric acid at 0°C, followed by the addition of sodium nitrite solution. The mixture is then refluxed with ethanol and concentrated under reduced pressure. The organic layer is obtained by stirring with dichloromethane and water, and the final product is recrystallized using a mixed solvent of petroleum ether and ethyl acetate .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and solvent composition.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole-4-carboxylic acid, 3-amino-1-(2-fluorobenzoyl)-5-phenyl-, ethyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and ester functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1H-Pyrazole-4-carboxylic acid, 3-amino-1-(2-fluorobenzoyl)-5-phenyl-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1H-Pyrazole-4-carboxylic acid, 3-amino-1-(2-fluorobenzoyl)-5-phenyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the amino group can form hydrogen bonds with active site residues, while the fluorobenzoyl group can participate in hydrophobic interactions. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-amino-1H-pyrazole-4-carboxylate: Shares a similar pyrazole core structure but lacks the fluorobenzoyl and phenyl substitutions.

    3-Amino-4-carbethoxypyrazole: Another related compound with similar functional groups but different substitution patterns.

Uniqueness

1H-Pyrazole-4-carboxylic acid, 3-amino-1-(2-fluorobenzoyl)-5-phenyl-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorobenzoyl group, in particular, enhances its potential for pharmaceutical applications by improving its binding affinity and selectivity for target proteins .

Properties

Molecular Formula

C19H16FN3O3

Molecular Weight

353.3 g/mol

IUPAC Name

ethyl 3-amino-1-(2-fluorobenzoyl)-5-phenylpyrazole-4-carboxylate

InChI

InChI=1S/C19H16FN3O3/c1-2-26-19(25)15-16(12-8-4-3-5-9-12)23(22-17(15)21)18(24)13-10-6-7-11-14(13)20/h3-11H,2H2,1H3,(H2,21,22)

InChI Key

RASGLDVRYQVHSG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1N)C(=O)C2=CC=CC=C2F)C3=CC=CC=C3

Origin of Product

United States

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